Thieno[3,2-C]pyridin-3-amine
Overview
Description
Thieno[3,2-C]pyridin-3-amine is a chemical compound with the CAS Number: 1159511-16-6 and a molecular weight of 150.2 . Its linear formula is C7H6N2S .
Synthesis Analysis
Thieno[3,2-C]pyridin-3-amine can be synthesized from 3-amino-4-cyano-2-thiophenecarboxamides . The synthesis of thieno[2,3-c]pyridine derivatives has been achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Molecular Structure Analysis
The molecular structure of Thieno[3,2-C]pyridin-3-amine is characterized by a bicyclic heteroaromatic motif with a ring nitrogen acting as a hydrogen bond acceptor interacting with a backbone amide NH-group . The hydrogen in the 1-position of the ring forms a loose hydrogen bond with a backbone carbonyl group .Chemical Reactions Analysis
Thieno[3,2-C]pyridin-3-amine can undergo various chemical reactions. For instance, it can be used as a starting point for the development of kinase inhibitors . It can also be cyclized to form thienopyrimidine-2,4-diones .Physical And Chemical Properties Analysis
Thieno[3,2-C]pyridin-3-amine has a molecular weight of 150.2 . It should be stored at 4°C and protected from light .Scientific Research Applications
Application as GRK2 Inhibitors
Scientific Field: Medicinal Chemistry
Methods of Application: The synthesis of these inhibitors involved the preparation of a diverse collection of simple thieno[2,3-c]pyridine derivatives that could serve as starting points for future drug discovery programs .
Results or Outcomes
A hit compound bearing the thieno[2,3-c]pyridine moiety was identified. Following a structure-driven optimization process, a collection of potent and highly ligand efficient inhibitors were prepared and characterized .
Anti-Inflammatory Activities
Scientific Field: Pharmacology
Methods of Application: The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
Anticancer Activity
Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
Results or Outcomes: One compound showed remarkable activity against colon cancer HCC-2998, HCT-15 cell lines, CNS cancer SF-295 cell lines and renal cancer CAKI-1 cell lines but selectively acted against ovarian cancer NCI/ADR-RES cell line in an excellent potency .
Blood-Platelet Aggregation Inhibiting Agents and Antithrombotics
Scientific Field: Pharmacology
Methods of Application: The preparation process of new thieno[3,2-c]pyridine derivatives involves specific chemical reactions .
Results or Outcomes: The invention relates to their therapeutic application as blood-platelet aggregation inhibiting agents and antithrombotics .
Organic Material Design
Scientific Field: Material Science
Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
Results or Outcomes: The results or outcomes obtained are not detailed in the source .
Synthesis of GRK2 Inhibitors
Scientific Field: Medicinal Chemistry
Methods of Application: The synthesis involved specific chemical reactions .
Results or Outcomes: The analog showed an IC50 of 582 nM in the GRK2 TR-FRET kinase assay and it has inhibited only 19 out of a panel of 99 diverse kinases when tested at the dose of 10 µM .
Safety And Hazards
Thieno[3,2-C]pyridin-3-amine is labeled with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Future Directions
properties
IUPAC Name |
thieno[3,2-c]pyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c8-6-4-10-7-1-2-9-3-5(6)7/h1-4H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDOHNGGIZTMKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1SC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657091 | |
Record name | Thieno[3,2-c]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80657091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thieno[3,2-C]pyridin-3-amine | |
CAS RN |
1159511-16-6 | |
Record name | Thieno[3,2-c]pyridin-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159511-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thieno[3,2-c]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80657091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.